molecular formula C14H14N2O3 B5432713 N-(4-amino-2-hydroxyphenyl)-4-methoxybenzamide

N-(4-amino-2-hydroxyphenyl)-4-methoxybenzamide

Cat. No.: B5432713
M. Wt: 258.27 g/mol
InChI Key: JLNBEORGXSZSCC-UHFFFAOYSA-N
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Description

N-(4-amino-2-hydroxyphenyl)-4-methoxybenzamide is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound consists of an amide linkage between a 4-amino-2-hydroxyphenyl group and a 4-methoxybenzamide group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

N-(4-amino-2-hydroxyphenyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-19-11-5-2-9(3-6-11)14(18)16-12-7-4-10(15)8-13(12)17/h2-8,17H,15H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNBEORGXSZSCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-hydroxyphenyl)-4-methoxybenzamide typically involves the reaction of 4-amino-2-hydroxybenzoic acid with 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-hydroxyphenyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(4-amino-2-hydroxyphenyl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(4-amino-2-hydroxyphenyl)-benzamide: Lacks the methoxy group, which can affect its reactivity and interactions.

    N-(4-amino-2-hydroxyphenyl)-4-chlorobenzamide: Contains a chlorine atom instead of a methoxy group, which can influence its chemical properties and biological activity.

    N-(4-amino-2-hydroxyphenyl)-4-nitrobenzamide: The nitro group can significantly alter its electronic properties and reactivity.

Uniqueness

N-(4-amino-2-hydroxyphenyl)-4-methoxybenzamide is unique due to the presence of both hydroxyl and methoxy groups, which can participate in various chemical reactions and interactions. This combination of functional groups makes it a versatile compound for research and industrial applications.

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